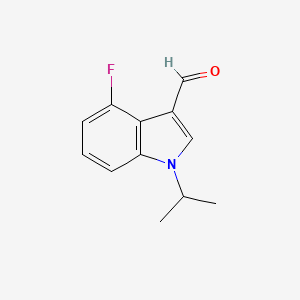![molecular formula C9H17N3S B13218284 2-[(2-Amino-3-methylbutyl)sulfanyl]-1-methyl-1H-imidazole](/img/structure/B13218284.png)
2-[(2-Amino-3-methylbutyl)sulfanyl]-1-methyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Amino-3-methylbutyl)sulfanyl]-1-methyl-1H-imidazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the imidazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 2-[(2-Amino-3-methylbutyl)sulfanyl]-1-methyl-1H-imidazole can be achieved through several synthetic routes. One common method involves the reaction of 2-[(2-Amino-3-methylbutyl)sulfanyl]pyridine with appropriate reagents under controlled conditions . Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
2-[(2-Amino-3-methylbutyl)sulfanyl]-1-methyl-1H-imidazole undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and antiviral properties. In medicine, it is being investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets . Additionally, it has applications in the industry as a catalyst and in the production of various chemical products.
Mécanisme D'action
The mechanism of action of 2-[(2-Amino-3-methylbutyl)sulfanyl]-1-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways within biological systems. The sulfur and nitrogen atoms in its structure allow it to form strong interactions with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways . This makes it a valuable compound for studying various biological processes and developing new therapeutic agents.
Comparaison Avec Des Composés Similaires
2-[(2-Amino-3-methylbutyl)sulfanyl]-1-methyl-1H-imidazole can be compared with other similar compounds such as thiazoles and other imidazole derivatives. Thiazoles, for example, also contain sulfur and nitrogen atoms and exhibit similar biological activities Other similar compounds include various substituted imidazoles, which are used in a wide range of applications from pharmaceuticals to industrial catalysts .
Propriétés
Formule moléculaire |
C9H17N3S |
|---|---|
Poids moléculaire |
199.32 g/mol |
Nom IUPAC |
3-methyl-1-(1-methylimidazol-2-yl)sulfanylbutan-2-amine |
InChI |
InChI=1S/C9H17N3S/c1-7(2)8(10)6-13-9-11-4-5-12(9)3/h4-5,7-8H,6,10H2,1-3H3 |
Clé InChI |
FZSFRDYQJRIBCI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(CSC1=NC=CN1C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






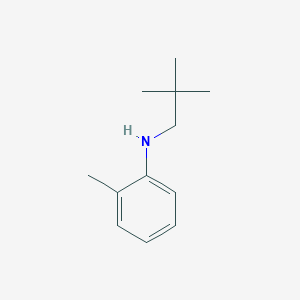
![3-Bromo-4-{[3-(methylsulfanyl)propyl]amino}benzonitrile](/img/structure/B13218250.png)

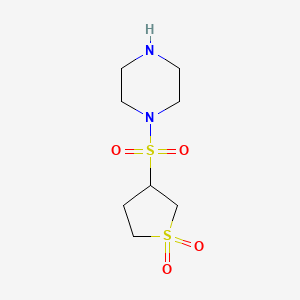

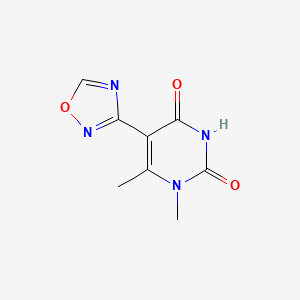

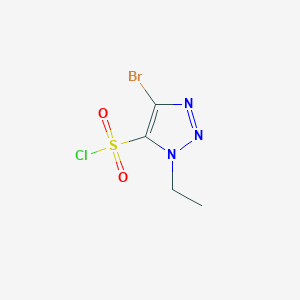
![2-[1-(Aminomethyl)-2-methylcyclopentyl]butan-2-ol](/img/structure/B13218285.png)
